Cas no 1601961-84-5 (methyl 3-amino-4-cyclopropyl-3-methylbutanoate)

Methyl 3-amino-4-cyclopropyl-3-methylbutanoate is a specialized ester compound featuring a cyclopropyl group and a tertiary amine functionality. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The cyclopropyl moiety enhances steric and electronic properties, while the ester group offers versatility for further derivatization. The tertiary amine provides a reactive site for modifications, facilitating applications in medicinal chemistry and agrochemical research. This compound is characterized by its stability and compatibility with a range of reaction conditions, making it suitable for multi-step synthetic routes. Its well-defined stereochemistry also allows for precise control in chiral synthesis.
methyl 3-amino-4-cyclopropyl-3-methylbutanoate structure
1601961-84-5 structure
商品名:methyl 3-amino-4-cyclopropyl-3-methylbutanoate
CAS番号:1601961-84-5
MF:C9H17NO2
メガワット:171.23678278923
CID:5896289
PubChem ID:116225512

methyl 3-amino-4-cyclopropyl-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-4-cyclopropyl-3-methylbutanoate
    • 1601961-84-5
    • EN300-1284499
    • インチ: 1S/C9H17NO2/c1-9(10,5-7-3-4-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
    • InChIKey: UEGAMEXXQUPYHY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CC(C)(CC1CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 171.125928785g/mol
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 52.3Ų

methyl 3-amino-4-cyclopropyl-3-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284499-50mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
50mg
$647.0 2023-10-01
Enamine
EN300-1284499-250mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
250mg
$708.0 2023-10-01
Enamine
EN300-1284499-5000mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
5000mg
$2235.0 2023-10-01
Enamine
EN300-1284499-500mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
500mg
$739.0 2023-10-01
Enamine
EN300-1284499-10000mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
10000mg
$3315.0 2023-10-01
Enamine
EN300-1284499-1.0g
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
1g
$0.0 2023-06-07
Enamine
EN300-1284499-100mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
100mg
$678.0 2023-10-01
Enamine
EN300-1284499-1000mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
1000mg
$770.0 2023-10-01
Enamine
EN300-1284499-2500mg
methyl 3-amino-4-cyclopropyl-3-methylbutanoate
1601961-84-5
2500mg
$1509.0 2023-10-01

methyl 3-amino-4-cyclopropyl-3-methylbutanoate 関連文献

methyl 3-amino-4-cyclopropyl-3-methylbutanoateに関する追加情報

Methyl 3-Amino-4-Cyclopropyl-3-Methylbutanoate (CAS No. 1601961-84-5): A Comprehensive Overview

Methyl 3-amino-4-cyclopropyl-3-methylbutanoate (CAS No. 1601961-84-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring both cyclopropyl and amino functional groups, exhibits unique structural properties that make it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for designing novel bioactive molecules.

The compound's molecular structure combines a cyclopropane ring with a methyl ester moiety, creating interesting steric and electronic effects. This configuration has shown promise in modulating biological activity, making methyl 3-amino-4-cyclopropyl-3-methylbutanoate a subject of study for medicinal chemists. Recent publications highlight its utility in developing enzyme inhibitors and receptor modulators, addressing current research trends in targeted therapies.

From a synthetic chemistry perspective, CAS 1601961-84-5 offers versatile reactivity. The amino group allows for various derivatization pathways, while the ester functionality provides opportunities for further transformations. These characteristics align with the growing demand for multifunctional intermediates in organic synthesis, particularly in fragment-based drug design approaches that dominate modern pharmaceutical development.

The compound's physicochemical properties have been carefully characterized to support its research applications. With moderate polarity and good solubility in common organic solvents, methyl 3-amino-4-cyclopropyl-3-methylbutanoate demonstrates excellent handling properties for laboratory use. These attributes contribute to its popularity as a research chemical in academic and industrial settings, particularly for projects requiring structurally complex intermediates.

Recent advancements in green chemistry have examined the environmental profile of CAS 1601961-84-5. Studies focus on developing sustainable synthetic routes and evaluating the compound's biodegradability, responding to the pharmaceutical industry's push for eco-friendly processes. This aligns with current regulatory trends and the increasing importance of green metrics in chemical development.

Quality control of methyl 3-amino-4-cyclopropyl-3-methylbutanoate follows rigorous analytical standards. Modern techniques including HPLC, GC-MS, and NMR spectroscopy ensure batch-to-batch consistency, meeting the exacting requirements of pharmaceutical research. The compound's stability under various storage conditions has been extensively documented, providing valuable data for researchers planning long-term studies.

The market for specialized intermediates like CAS 1601961-84-5 continues to expand, driven by growing R&D investment in precision medicine and personalized therapeutics. Custom synthesis services now frequently include this compound in their catalogs, reflecting its established role in modern drug discovery pipelines. Industry reports suggest steady demand growth, particularly from contract research organizations developing next-generation therapeutic candidates.

Safety considerations for handling methyl 3-amino-4-cyclopropyl-3-methylbutanoate follow standard laboratory protocols. While not classified as hazardous under current regulations, proper personal protective equipment and ventilation are recommended during use. Material safety data sheets provide comprehensive guidance on storage, handling, and disposal procedures, ensuring compliance with international laboratory safety standards.

Future research directions for CAS 1601961-84-5 may explore its potential in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors. The compound's structural features position it as a promising candidate for these cutting-edge therapeutic approaches. Additionally, investigations into its use in asymmetric synthesis could unlock new applications in chiral drug development.

For researchers sourcing methyl 3-amino-4-cyclopropyl-3-methylbutanoate, verification of CAS number 1601961-84-5 and analytical certificates is essential. Reputable suppliers provide detailed specifications including purity levels, impurity profiles, and spectroscopic data. These quality assurances are particularly important for regulated applications in pharmaceutical development where compound characterization is critical.

The scientific literature contains numerous references to CAS 1601961-84-5 in synthetic methodologies and medicinal chemistry studies. Patent databases reveal its incorporation in various therapeutic candidates, demonstrating its value in intellectual property development. This track record of successful application reinforces the compound's standing as a versatile chemical building block with proven utility across multiple research domains.

In summary, methyl 3-amino-4-cyclopropyl-3-methylbutanoate represents an important tool for modern chemical research. Its unique structural features, combined with established synthetic utility and growing application potential, ensure its continued relevance in addressing current challenges in drug discovery and development. As research trends evolve toward more complex molecular architectures, compounds like CAS 1601961-84-5 will likely play increasingly significant roles in scientific innovation.

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